alizarin cyanin BBS

Übersicht

Beschreibung

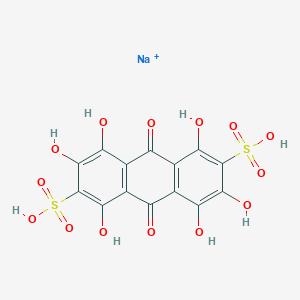

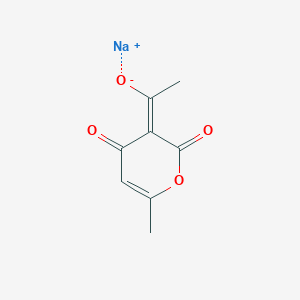

Alizarin cyanin BBS is an organic sodium salt that is the disodium salt of 1,3,4,5,7,8-hexahydroxy-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonic acid . It is used as a hematoxylin substitute in H&E staining .

Synthesis Analysis

The synthesis of alizarin from anthraquinone-2-sulfonic acid was found to be commercially viable . The principal synthesis route involved the conversion of anthraquinone-2-sodium sulfonate to 2-hydroxyanthraquinone using hot KOH and oxidation with sodium nitrate or sodium chlorate in alkaline media to give alizarin .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H6Na2O14S2 . The InChI representation of the structure isInChI=1S/C14H8O14S2.2Na/c15- 5- 1- 3 (9 (19) 13 (29 (23,24) 25) 11 (21) 7 (1) 17) 6 (16) 2- 4 (5) 10 (20) 14 (30 (26,27) 28) 12 (22) 8 (2) 18;;/h17- 22H, (H,23,24,25) (H,26,27,28) ;;/q;2*+1/p- 2 .

Wissenschaftliche Forschungsanwendungen

Antioxidant Capacity

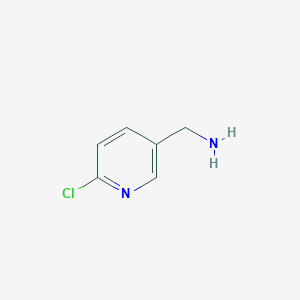

Alizarin cyanin BBS has been used in the synthesis of a series of C-3-aminomethyl derivatives. These derivatives have shown superior antioxidant properties compared to alizarin itself in in vitro models. They exhibit enhanced radical scavenging activity and Fe2±chelation ability .

Inhibition of Oxidative Stress

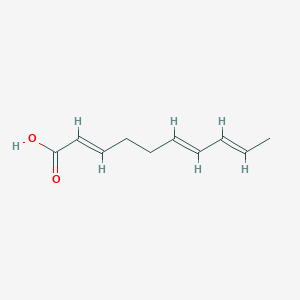

The antioxidant activity of alizarin derivatives has been confirmed using biologically relevant test systems. All compounds strongly inhibited Fe2+/ascorbate-initiated oxidation of unsaturated fatty acids of animal lipids. Most of them increased the survival of red blood cells under conditions of acute oxidative stress .

Dye Synthesis

This compound is used as a platform chemical to synthesize sustainable alternatives to existing synthetic dyes. This is achieved by alkylation of hydroxyl groups in the 1- and 2-positions .

Antitumor Properties

This compound has demonstrated antitumor properties in colon cancer cells. Due to its tropism to bone, alizarin may be an ideal drug to reduce bone tumor growth .

Histological Dye

This compound is used as a histological dye. It is applied in microscopic or electron microscopic examination of cells and tissues to give contrast and to highlight particular features of interest, such as nuclei and cytoplasm .

Synthesis of Functionalized Alizarin Derivatives

This compound has been used in the synthesis of new functionalized dihydro-4H-naphtho[2,3-g]chromenes. These compounds have been synthesized in good yields .

Wirkmechanismus

Target of Action

Alizarin Cyanin BBS is an organic sodium salt that is the disodium salt of 1,3,4,5,7,8-hexahydroxy-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonic acid . It is used as a hematoxylin substitute in H&E staining , indicating that its primary targets are likely to be biological tissues, particularly those rich in calcium and certain calcium compounds .

Mode of Action

It is known that alizarin, a related compound, exhibits antioxidant properties . It has been found that most of the synthesized derivatives of Alizarin were superior to Alizarin in radical scavenging activity and Fe2±chelation ability . This suggests that this compound may interact with its targets by scavenging free radicals and chelating metal ions, thereby preventing oxidative stress.

Biochemical Pathways

For instance, it could inhibit the oxidation of unsaturated fatty acids of animal lipids initiated by Fe2+/ascorbate . This suggests that this compound may play a role in lipid metabolism and cellular redox homeostasis.

Result of Action

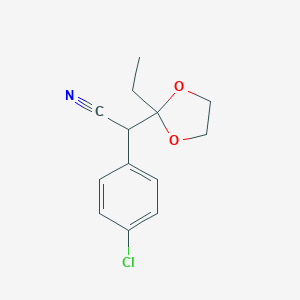

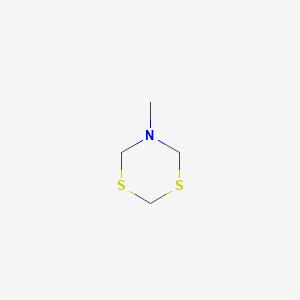

The result of this compound’s action is likely to be the prevention of oxidative damage in biological tissues. In a cellular model system, a Mannich base containing a thiomorpholinomethyl moiety demonstrated the highest activity . This suggests that this compound and its derivatives may increase the survival of cells under conditions of acute oxidative stress .

Eigenschaften

IUPAC Name |

disodium;1,3,4,5,7,8-hexahydroxy-9,10-dioxoanthracene-2,6-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O14S2.2Na/c15-5-1-3(9(19)13(29(23,24)25)11(21)7(1)17)6(16)2-4(5)10(20)14(30(26,27)28)12(22)8(2)18;;/h17-22H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACGOVWEZWQBMW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1O)O)S(=O)(=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)S(=O)(=O)[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Na2O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

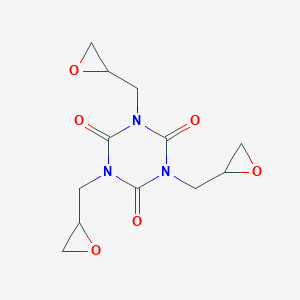

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

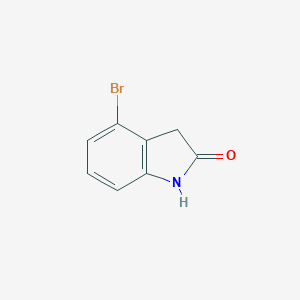

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B58086.png)